(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Chemical Synthesis Medicinal Chemistry Chemical Biology

Researchers relying on generic pyrazolo[3,4-b]pyridine building blocks risk failed SAR studies due to undefined tautomeric composition. This compound is the rigorously defined 1H-tautomer with exclusive N1-acetic acid connectivity. • Eliminates tautomeric ambiguity - discrete 1H-tautomer, not a 1H/2H mixture • Free COOH enables direct amide coupling for kinase inhibitor library synthesis • 5-Methyl provides defined SAR anchor point on the pyridine ring

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1160246-25-2
Cat. No. B1418775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS1160246-25-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N(N=C2)CC(=O)O
InChIInChI=1S/C9H9N3O2/c1-6-2-7-4-11-12(5-8(13)14)9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14)
InChIKeyKICZOAAIQKXMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Methyl Pyrazolopyridine Acetic Acid


(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine class, featuring a 5-methyl substituent on the pyridine ring and an acetic acid moiety at the N1 position [1]. This scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to mimic purine bases [1]. The compound is a defined, discrete 1H-tautomer, which distinguishes it from its 2H-isomer [2].

Defined tautomer 1H-pyrazolo[3,4-b]pyridine isomer with N1-acetic acid; distinct from 2H form.
5-Methyl substitution Fixed methyl group on pyridine ring; supports defined SAR exploration.
Scaffold type Reported privileged structure for kinase inhibitor research and lead design.

Why Analogs Cannot Replace 5-Methyl Pyrazolopyridine Acetic Acid


The primary risk in substituting this compound lies in the tautomeric and positional isomerism inherent to the pyrazolo[3,4-b]pyridine core. The N1-acetic acid, 1H-tautomer is a structurally distinct entity from its N2-acetic acid, 2H-tautomer (CAS 1160246-26-3) [1]. While they share a molecular formula and weight, their divergent chemical connectivity leads to different 3D conformations, electronic properties, and hydrogen-bonding networks, which are critical for target engagement. Furthermore, the 5-methyl group is a specific structural feature whose substitution can drastically alter binding affinity and selectivity. Relying on a generic 'pyrazolo[3,4-b]pyridine' without specifying the exact regio- and tautomeric form introduces a high risk of failed experimental reproduction and invalid SAR conclusions [2].

Target compound
1H-tautomer, N1-acetic acid, 5-methyl. Specific InChI Key and CAS define this entity.
Substitution risk
2H-tautomer (CAS 1160246-26-3) or unsubstituted/aryl analogs may alter binding networks and target engagement; results may not transfer directly.
Key: tautomeric/regioisomeric mismatch leads to different 3D geometry and hydrogen-bonding patterns – not interchangeable.

Key Differentiators of 5-Methyl Pyrazolopyridine Acetic Acid


Tautomeric & Regioisomeric Specificity: 1H vs. 2H

The target compound is the 1H-tautomer with the acetic acid moiety at the N1 position. This is a distinct chemical entity from its 2H-isomer, (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid (CAS 1160246-26-3). While both compounds share the same molecular formula (C9H9N3O2) and weight (191.19 g/mol), they are structural isomers with unique chemical structures and InChI Keys [1]. For the unsubstituted core, the 2H-tautomer is often thermodynamically more stable and can be the preferred form in solution and the unique species in the crystalline state, as demonstrated by NMR and X-ray diffraction studies on related 5-cyanodihydropyrazolo[3,4-b]pyridines [2]. This demonstrates that 1H and 2H isomers are not interchangeable, and their specific identity must be verified for reproducible research.

Tautomeric specificity
Specification review
Target (1H): InChI Key KICZOAAIQKXMFG-UHFFFAOYSA-N
Comparator (2H): InChI Key FGORNRHVYWLLJE-UHFFFAOYSA-N
Different SMILES, CAS, and connectivity
Tautomer identity must be verified; 1H and 2H are distinct chemical entities.
Confirm via NMR or chiral HPLC before use.
Chemical Synthesis Medicinal Chemistry Chemical Biology

5-Methyl Substitution and Scaffold Binding

The 5-position on the pyridine ring is a critical diversity point for the pyrazolo[3,4-b]pyridine scaffold. The presence of a methyl group at this position can modulate the compound's physicochemical properties and biological activity. While no direct IC50 comparison exists for this exact compound, class-level SAR studies on pyrazolo[3,4-b]pyridines as kinase inhibitors (e.g., ALK, GSK-3, CDK5) demonstrate that subtle modifications at this position profoundly impact target potency and selectivity [1]. A review of the scaffold's biomedical applications confirms that the substituents at C5, along with N1, C3, C4, and C6, are key to its function, highlighting that a 5-methyl analog is not a generic substitute for other C5-substituted compounds [2].

5-Methyl SAR relevance
Class-level
C5 substituent critically modulates kinase binding and selectivity (class-level SAR); methyl group is not a generic placeholder.
Substitution alters binding outcome; do not replace without SAR review.
Data from related pyrazolo[3,4-b]pyridine analogs.
Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Privileged Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established privileged structure in kinase inhibitor drug discovery due to its ability to mimic the adenine moiety of ATP, the universal cellular energy currency [1]. This class of compounds has demonstrated high potency against diverse kinases. For instance, an optimized 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine derivative (compound 9v) achieved an IC50 of 1.58 nM against ALK kinase [2]. Another derivative, a 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showed an IC50 of 1.5 µM against GSK-3 [3]. While the target compound is a simpler building block, it retains the core scaffold responsible for this binding mode, making it a valuable starting point for lead optimization.

Privileged scaffold
Class-level
1H-pyrazolo[3,4-b]pyridine core mimics adenine; optimized derivatives show IC50 1.58 nM (ALK) and 1.5 µM (GSK-3) in biochemical assays.
Reported scaffold supports kinase inhibitor design context, not compound-specific potency.
Potency values are for advanced analogs, not the building block itself.
Kinase Inhibitor Medicinal Chemistry Rational Design

Application Scenarios for 5-Methyl Pyrazolopyridine Acetic Acid


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core building block for generating libraries of potential kinase inhibitors. Its N1-acetic acid handle allows for straightforward amide coupling or esterification to introduce diverse vectors into the ATP-binding pocket, while the 5-methyl group on the pyridine ring provides a defined starting point for further SAR exploration. This approach leverages the scaffold's established purine-mimetic properties [1].

Chemical Probe Development: Specific Tautomer

In experiments where the specific 3D conformation and hydrogen-bonding network of the 1H-tautomer are essential, this compound is a non-negotiable starting material. Using the 2H-isomer or an undefined tautomeric mixture would introduce a critical and uncontrolled variable, rendering any resulting biological or biophysical data unreliable. This is particularly important for sensitive techniques like X-ray crystallography, NMR, and SPR [2].

Solubility Enhancement and Prodrug Creation

The free carboxylic acid group provides a strategic handle for improving the physicochemical properties of more complex pyrazolo[3,4-b]pyridine-based leads. It can be easily modified to create ester prodrugs or to incorporate solubilizing groups (e.g., PEG chains, basic amines). This allows for the fine-tuning of ADME properties without necessarily altering the core pharmacophore's interaction with its target [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N1-acetic acid handle for amide coupling
SAR expansion and lead optimization
Tautomer-specific probe development
Defined 1H-tautomer identity
X-ray / NMR / SPR binding confirmation
Solubility/prodrug tuning
Free carboxylic acid for ester prodrugs
ADME/T assay context in research models
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